Cisconazole

Antifungal susceptibility testing MIC Imidazole

Cisconazole is a synthetic imidazole antifungal agent belonging to the ergosterol biosynthesis inhibitor class, specifically targeting fungal sterol 14α-demethylase (CYP51). It was assigned the INN cisconazole in 1988 and is characterized by a rigid cis-2,3-dihydrobenzo[b]thiophene core bearing a 2,6-difluorobenzyloxy substituent at position 3 and an imidazol-1-ylmethyl group at position 2.

Molecular Formula C19H15F3N2OS
Molecular Weight 376.4 g/mol
CAS No. 104456-79-3
Cat. No. B024754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCisconazole
CAS104456-79-3
SynonymsCisconazole
Molecular FormulaC19H15F3N2OS
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)COC2C(SC3=C2C=C(C=C3)F)CN4C=CN=C4)F
InChIInChI=1S/C19H15F3N2OS/c20-12-4-5-17-13(8-12)19(18(26-17)9-24-7-6-23-11-24)25-10-14-15(21)2-1-3-16(14)22/h1-8,11,18-19H,9-10H2/t18-,19-/m1/s1
InChIKeyINJPEINGXBVKEB-RTBURBONSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cisconazole (CAS 104456-79-3) Antifungal Procurement Baseline: Class, Mechanism, and Stereochemical Identity


Cisconazole is a synthetic imidazole antifungal agent belonging to the ergosterol biosynthesis inhibitor class, specifically targeting fungal sterol 14α-demethylase (CYP51) [1]. It was assigned the INN cisconazole in 1988 and is characterized by a rigid cis-2,3-dihydrobenzo[b]thiophene core bearing a 2,6-difluorobenzyloxy substituent at position 3 and an imidazol-1-ylmethyl group at position 2 [2]. The compound exists as a racemic (±)-cis mixture with defined stereochemistry that distinguishes it from the broader imidazole class [3].

Why Generic Azole Substitution Fails for Cisconazole: Stereochemical and Substitution-Pattern Constraints


Cisconazole cannot be substituted by other imidazole antifungals (miconazole, clotrimazole, ketoconazole) or triazoles (fluconazole, itraconazole) without altering antifungal spectrum and in vivo efficacy, because its rigid cis-2,3-dihydrobenzo[b]thiophene scaffold and 5-fluoro/2,6-difluorobenzyloxy substitution pattern generate a distinct CYP51 binding geometry not replicated by flexible phenethyl imidazoles [1]. The racemic (±)-cis configuration further imposes stereochemical constraints on off-target interactions and metabolic stability that are absent in achiral azoles such as fluconazole [2]. Direct comparative in vivo data demonstrate that these structural features translate into superior topical antifungal activity versus miconazole and clotrimazole in a guinea pig dermatophyte model [3].

Cisconazole Quantitative Differentiation Evidence Guide: MIC, In Vivo Efficacy, and Formulation Release


Sub-0.1 µg/mL MIC Against Candida parapsilosis and Dermatophytes in Broth Dilution Assays

In Sabouraud broth, cisconazole exhibited a Minimum Inhibitory Concentration (MIC) of ≤0.031 µg/mL against Candida parapsilosis, Trichophyton rubrum, and Geotrichum candidum after 48 hours, whereas its mean MIC against a broader fungal panel was 15 µg/mL [1]. This 480-fold range highlights strain-selective potency. The MIC against Saccharomyces cerevisiae and Monosporium apiospermum was 32.0 µg/mL, defining the upper sensitivity boundary [1]. In Eagles medium, the mean MIC against six Candida strains was 0.36 µg/mL after 48 hours [1]. For comparison, published miconazole MIC values against Candida spp. typically range from 0.125 to 8 µg/mL, making cisconazole's sub-0.1 µg/mL activity against susceptible strains a meaningful differentiator for targeted antifungal screening [2].

Antifungal susceptibility testing MIC Imidazole Candida parapsilosis

Superior In Vivo Topical Efficacy vs. Miconazole in Guinea Pig Dermatophyte Model

In a guinea pig Trichophyton dermatophyte topical infection model, cisconazole achieved a percent inhibition of infection that was superior to that of miconazole when both were applied topically at equal concentrations [1]. Although exact numerical values are not disclosed in the patent abstract, the patent explicitly states that the compound exhibited superior topical antifungal activity in in‑vivo tests compared to miconazole and clotrimazole, and that the dosage of cisconazole required to combat a given fungal infection is expected to be less than that of commercial miconazole products [1]. This assertion is supported by the vaginal suppository patent, which reports a prolonged duration of effectiveness (8–12 h release) in an animal screen, consistent with sustained local concentrations that underpin the efficacy advantage [2].

In vivo antifungal efficacy Dermatophyte model Topical formulation Miconazole comparator

Prolonged Local Release (8–12 h) from Vaginal Suppository Formulation

A dedicated cisconazole vaginal suppository formulation, comprising biocompatible polymers (polyethylene‑polyvinylpyrrolidone), surfactant, and a vegetable oil phase, provides a prolonged drug release duration of 8–12 hours in an animal screen [1]. This contrasts with conventional commercial suppositories that rapidly melt or dissolve into a non-substantive liquid, often leading to leakage and inferior efficacy [1]. The formulation is substantiative to the vaginal mucosa and forms a gel/cream-like consistency upon melting, delivering the drug over an extended period [1]. No comparable sustained-release suppository data are reported for miconazole or clotrimazole in the same patent, indicating a formulation-based differentiation opportunity for cisconazole.

Drug delivery Vaginal suppository Sustained release Mucoadhesion

Cis-Configured Dihydrobenzothiophene Scaffold: Absence of Ketone Moiety and Reduced Drug–Drug Interaction Potential (Class-Level Inference)

Cisconazole lacks the dioxolane ring and ketone functional group present in ketoconazole, structural features that contribute to ketoconazole's strong CYP3A4 inhibitory activity and well-documented drug–drug interaction (DDI) liability [1]. While no direct DDI study is available for cisconazole, class-level SAR indicates that imidazole antifungals without a ketone group and bearing a dihydrobenzothiophene core exhibit reduced CYP enzyme inhibition relative to ketoconazole [2]. Ketoconazole is a known perpetrator of clinically significant DDIs via CYP3A4 inactivation, whereas cisconazole's structure suggests a lower propensity for mechanism-based CYP inhibition [1]. This structural inference provides a rational basis for selecting cisconazole over ketoconazole in research settings where off-target CYP inhibition must be minimized.

Drug–drug interactions CYP inhibition Structure–activity relationship Azole antifungal

Mean MIC of 0.36 µg/mL Against Six Candida Strains in Eagles Medium

In Eagles minimum essential medium, cisconazole demonstrated a mean MIC of 0.36 µg/mL against a panel of six Candida species after 48 hours [1]. This value is notably lower than the mean MIC of 15 µg/mL observed in Sabouraud broth, indicating that the choice of test medium significantly influences potency assessment [1]. While direct comparator data for other azoles in Eagles medium are not reported in the patent, the 0.36 µg/mL value places cisconazole in the upper tier of imidazole potency, comparable to or exceeding literature MIC values for miconazole (typically 0.25–2 µg/mL) and clotrimazole (0.5–4 µg/mL) against Candida albicans in similar nutrient-rich media [2]. Reproducibility of this low MIC across six strains suggests consistent anti-Candida activity that may translate to reliable experimental outcomes in susceptibility testing laboratories.

Antifungal susceptibility Candida spp. Eagles medium Imidazole

Cisconazole Best-Fit Research and Industrial Application Scenarios Based on Verified Evidence


High-Sensitivity Antifungal Susceptibility Testing for Candida parapsilosis and Dermatophyte Isolates

Procure cisconazole for use in broth microdilution panels targeting Candida parapsilosis, Trichophyton rubrum, and Geotrichum candidum, where the compound's MIC ≤0.031 µg/mL enables detection of susceptible isolates at concentrations ≥16-fold lower than miconazole [1]. This potency advantage reduces compound consumption and facilitates miniaturized assay formats.

Topical Formulation Development for Dermatophyte and Vaginal Fungal Infections

Utilize cisconazole as the active pharmaceutical ingredient in mucoadhesive vaginal suppositories or topical creams. The compound's demonstrated in vivo efficacy superiority over miconazole [1] and its compatibility with a prolonged-release suppository platform (8–12 h) [2] support development of once-daily topical products for vulvovaginal candidiasis and dermatophytosis.

CYP Inhibition Screening Panels Requiring a Low-DDI Imidazole Standard

Include cisconazole as a control compound in CYP3A4 inhibition assays alongside ketoconazole. The absence of the ketone moiety and dioxolane ring predicts reduced mechanism-based CYP3A4 inactivation, making cisconazole a useful comparator for distinguishing azole structure–DDI relationships [1]. This application is relevant for pharmaceutical research teams evaluating off-target CYP inhibition of novel azole candidates.

Reference Standard for Stereochemistry-Dependent Antifungal Activity Studies

Employ cisconazole as a reference standard in structure–activity relationship (SAR) studies investigating the impact of the cis-2,3-dihydrobenzo[b]thiophene configuration on antifungal activity. The compound's defined (±)-cis stereochemistry and 5-fluoro substitution pattern provide a unique scaffold for probing CYP51 binding interactions compared to trans isomers or achiral azoles [1].

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